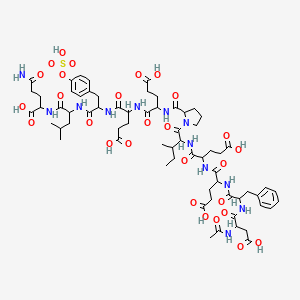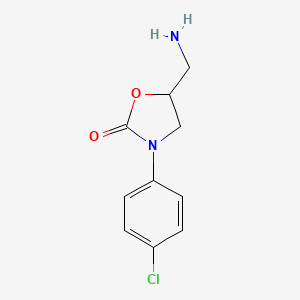
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring substituted with an aminomethyl group and a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenyl isocyanate with an amino alcohol under controlled conditions. The reaction is usually carried out in a solvent such as dry dimethylformamide (DMF) under microwave irradiation at 120°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.
Applications De Recherche Scientifique
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates and undergoes cycloaddition reactions.
1-(4-Chlorophenyl)piperazine: A serotonin receptor agonist used as a pharmaceutical intermediate.
Uniqueness
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is unique due to its specific structure, which combines an oxazolidinone ring with an aminomethyl and 4-chlorophenyl group. This unique combination allows for specific interactions with biological targets and provides versatility in chemical reactions.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2 |
Clé InChI |
WNLPULPTZQFRBG-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


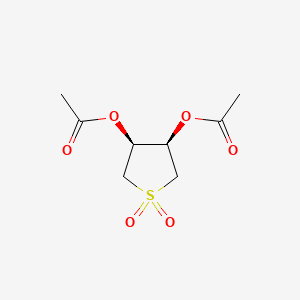
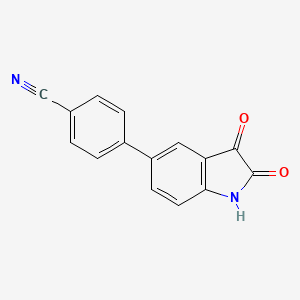
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
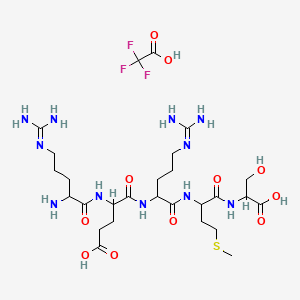
![Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B15096074.png)
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B15096083.png)
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)
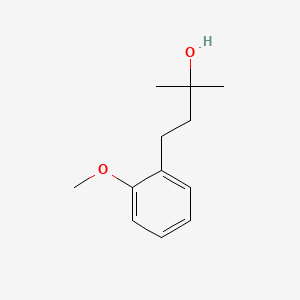
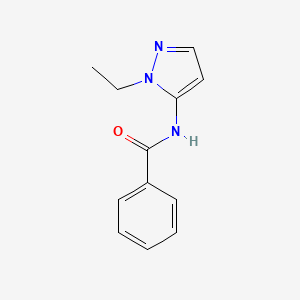
![1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)
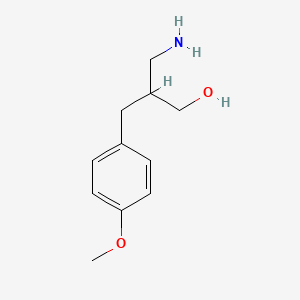
![2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15096114.png)
![4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B15096117.png)
